N6-Methyladenosine-5'-monophosphate sodium salt
Vue d'ensemble
Description
N6-Methyladenosine-5’-monophosphate sodium salt, also known as 9H-Purin-6-amine, N-methyl-9-(5-O-phosphonopentofuranosyl)-, sodium salt, is an activator of PYGB (glycogen phosphorylase b) with a CAS Number of 81921-35-9 . It has a molecular weight of 407.23 and a molecular formula of C11H16N5O7P•2Na . This compound has gained a lot of attention in recent years because the mRNA modification with m6A has been shown to play a role in stability and translational efficiency of mRNA .
Molecular Structure Analysis
The linear formula of N6-Methyladenosine-5’-monophosphate sodium salt is C11H15N5O7PNa . The SMILES string representation is [Na].CNc1ncnc2n(cnc12)C3OC(COP(O)(O)=O)C(O)C3O .Physical And Chemical Properties Analysis
N6-Methyladenosine-5’-monophosphate sodium salt is a white to off-white free-flowing powder . It has a molecular weight of 405.21 .Applications De Recherche Scientifique
Electrochemical Detection in Biological Samples
- Electrochemical Immunodetection : N6-methyladenosine (m6A) plays a critical role in various biological processes. An electrochemical method using N6-methyladenosine-5'-triphosphate (m6ATP) as a target molecule has been developed for m6A detection. This method uses anti-m6A antibody for recognition and capture, employing silver nanoparticles and amine-PEG3-biotin functionalized SiO2 nanospheres as signal amplifiers. This strategy allows quantitative detection of m6A in complex biological samples like human cell lines (Yin et al., 2017).
Role in RNA Methylation
- RNA Methylation Mechanism : m6A is the most prevalent internal modification in mammalian messenger and non-coding RNAs. Studies have shown that proteins like METTL14, along with METTL3, form a core complex that functions in cellular m6A deposition on mammalian nuclear RNAs. This modification plays a significant role in RNA biology, impacting RNA processing and metabolism (Liu et al., 2013).
Epitranscriptomic Regulation
- Post-Transcriptional Gene Regulation : m6A methylation is a key factor in post-transcriptional gene regulation in eukaryotes. It directs mRNA to different fates and controls protein synthesis. This modification is crucial in cell differentiation, embryonic development, and stress responses. The epitranscriptome, including m6A, codes a new layer of information that regulates protein synthesis (Zhao, Roundtree, & He, 2016).
Computational Prediction and Analysis
- Deep Learning for m6A Site Identification : Advanced computational models have been developed to detect N6-methyladenosine sites in RNA, using deep learning techniques like the word2vec natural language processing technique. These models can extract features automatically from the human genome, aiding in the identification of m6A sites and facilitating research and drug discovery (Nazari, Tahir, Tayara, & Chong, 2019).
Role in Plant Stress Responses
- Epitranscriptomic Regulation in Rice : m6A methylation has been shown to significantly influence rice responses to environmental stimuli like salt stress. The study revealed that salt stress alters m6A methylation in rice, affecting genes related to stress responses and ion transport. This indicates that m6A modifications regulate plant growth and responses to environmental changes (Wang et al., 2022).
Photoelectrochemical Detection Methods
- Sensitive Photoelectrochemical Immunoassay : Another approach for m6A detection is a photoelectrochemical (PEC) immunosensing platform based on carboxylated CN and avidin functionalized Ru@SiO2 nanocomposites. This method offers high sensitivity for detecting m6A in human serum samples, demonstrating its potential for clinical and research applications (Wang et al., 2018).
mRNA Stability and Regulation
- Inhibition of Ribonucleolytic Cleavage : m6A modification in Arabidopsis mRNAs generally acts as a stabilizing mark, inhibiting site-specific cleavage. This stabilization is essential for proper regulation of stress-responsive transcriptomes, like in salt-stress response, highlighting the role of m6A in mRNA stability and regulation (Anderson et al., 2018).
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKUKRAZPHTHH-LYYWGVPGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Methyladenosine-5'-monophosphate sodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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